molecular formula C13H18N4OS B12938620 6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-55-5

6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine

Cat. No.: B12938620
CAS No.: 920503-55-5
M. Wt: 278.38 g/mol
InChI Key: QOZGBDFYJPZECB-UHFFFAOYSA-N
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Description

6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a complex organic compound that features a purine base substituted with a methylthioethyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with a suitable alkylating agent to introduce the methylthioethyl group. This is followed by the attachment of the tetrahydropyran ring through a cyclization reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a wide range of functional groups to the purine ring.

Scientific Research Applications

6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-(2-(methylthio)ethyl)-9H-purine: Lacks the tetrahydropyran ring, which may affect its biological activity and chemical properties.

    9-(tetrahydro-2H-pyran-2-yl)-9H-purine:

Uniqueness

6-(2-(methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of both the methylthioethyl group and the tetrahydropyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

920503-55-5

Molecular Formula

C13H18N4OS

Molecular Weight

278.38 g/mol

IUPAC Name

6-(2-methylsulfanylethyl)-9-(oxan-2-yl)purine

InChI

InChI=1S/C13H18N4OS/c1-19-7-5-10-12-13(15-8-14-10)17(9-16-12)11-4-2-3-6-18-11/h8-9,11H,2-7H2,1H3

InChI Key

QOZGBDFYJPZECB-UHFFFAOYSA-N

Canonical SMILES

CSCCC1=C2C(=NC=N1)N(C=N2)C3CCCCO3

Origin of Product

United States

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